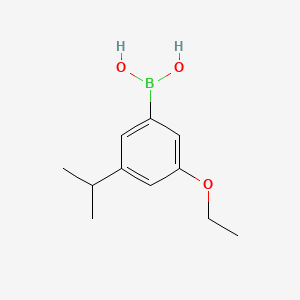
tert-butyl N-(2-tert-butylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-Butylphenyl)carbamic acid tert-butyl ester is a chemical compound commonly used in organic synthesis. It is known for its stability and utility as a protecting group for amines, particularly in peptide synthesis. The compound is characterized by its tert-butyl groups, which provide steric hindrance and stability against various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butylphenyl)carbamic acid tert-butyl ester typically involves the reaction of 2-tert-butylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the di-tert-butyl dicarbonate, leading to the formation of the ester.
Industrial Production Methods
In industrial settings, the production of (2-tert-Butylphenyl)carbamic acid tert-butyl ester can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-tert-Butylphenyl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can be substituted by nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carbamates or other esters.
Scientific Research Applications
Chemistry
In chemistry, (2-tert-Butylphenyl)carbamic acid tert-butyl ester is widely used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amine group from unwanted reactions during the synthesis process.
Biology
In biological research, the compound is used to modify peptides and proteins, aiding in the study of their structure and function. It is also used in the synthesis of biologically active molecules.
Medicine
In medicine, (2-tert-Butylphenyl)carbamic acid tert-butyl ester is used in the development of pharmaceuticals. It helps in the synthesis of drug molecules by protecting functional groups during the synthesis process.
Industry
Industrially, the compound is used in the production of various chemicals and materials. It is also used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-tert-Butylphenyl)carbamic acid tert-butyl ester involves the formation of a stable carbamate linkage. The tert-butyl groups provide steric hindrance, preventing unwanted reactions and ensuring the stability of the compound. The compound acts as a protecting group by temporarily masking reactive amine groups, allowing for selective reactions to occur on other parts of the molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-(tert-Butoxycarbonyl)benzylideneamine
- tert-Butyl N-benzylidenecarbamate
Uniqueness
(2-tert-Butylphenyl)carbamic acid tert-butyl ester is unique due to its specific structure, which provides enhanced stability and selectivity in chemical reactions. The presence of the tert-butyl groups ensures that the compound is resistant to hydrolysis and other degradation processes, making it an ideal protecting group in various synthetic applications.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl N-(2-tert-butylphenyl)carbamate |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)11-9-7-8-10-12(11)16-13(17)18-15(4,5)6/h7-10H,1-6H3,(H,16,17) |
InChI Key |
TXCKVUXYZVYCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B14034426.png)

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)





![8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14034464.png)


![Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)
![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)
